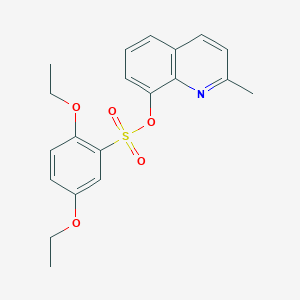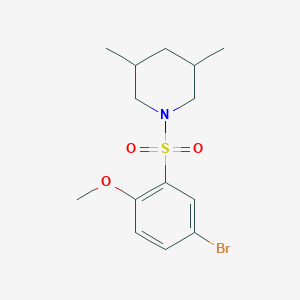
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound with the molecular formula C14H20BrNO3S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and 3,5-dimethylpiperidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Procedure: The 5-bromo-2-methoxybenzenesulfonyl chloride is added dropwise to a solution of 3,5-dimethylpiperidine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: Under acidic or basic conditions, the sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-(5-substituted-2-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine: Lacks the dimethyl substitution on the piperidine ring.
5-Bromo-2-methoxybenzenesulfonyl chloride: Precursor in the synthesis of the target compound.
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is unique due to the presence of both the sulfonyl and dimethylpiperidine groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
426217-65-4 |
|---|---|
Molekularformel |
C14H20BrNO3S |
Molekulargewicht |
362.28g/mol |
IUPAC-Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C14H20BrNO3S/c1-10-6-11(2)9-16(8-10)20(17,18)14-7-12(15)4-5-13(14)19-3/h4-5,7,10-11H,6,8-9H2,1-3H3 |
InChI-Schlüssel |
NSFJCPKVZDTDOK-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Kanonische SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


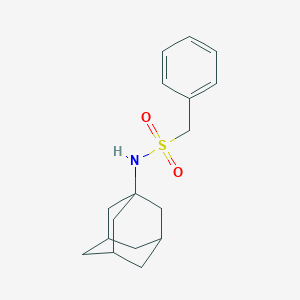
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
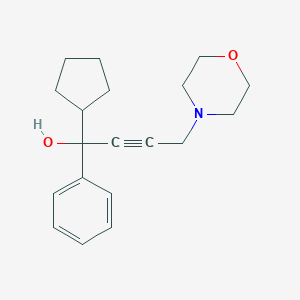
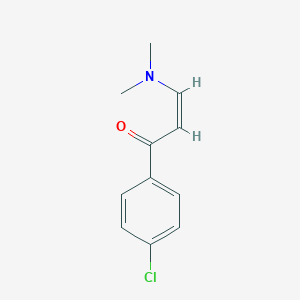
![6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B346216.png)
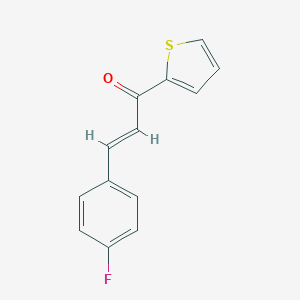
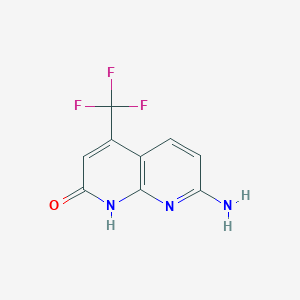
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)
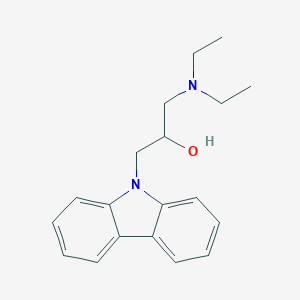
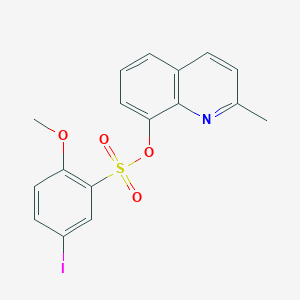
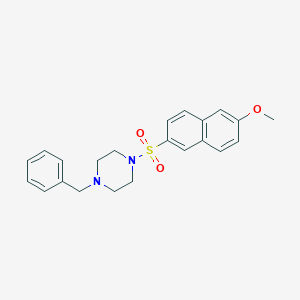
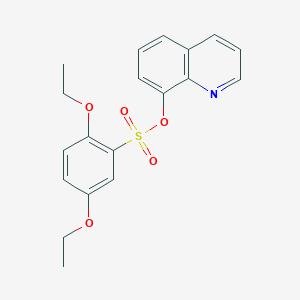
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B346236.png)
